Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including an ethyl ester, a cyclohexylcarbamoyl group, and a methylbenzamido group.
Preparation Methods
The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the ethyl ester group: This step may involve esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Attachment of the cyclohexylcarbamoyl group: This can be done through carbamoylation reactions using cyclohexyl isocyanate.
Addition of the methylbenzamido group: This step may involve amidation reactions using 2-methylbenzoic acid and appropriate amine derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylate: This compound has a similar thiophene core but different substituents.
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound features a cyclopenta[b]thiophene ring instead of a simple thiophene ring.
Ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a cyclohepta[b]thiophene ring, adding more complexity to the structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C23H28N2O4S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O4S/c1-4-29-23(28)18-15(3)19(21(27)24-16-11-6-5-7-12-16)30-22(18)25-20(26)17-13-9-8-10-14(17)2/h8-10,13,16H,4-7,11-12H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
BOLMITHWMNDGML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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